3-(Dimethylamino)piperidine-1-carbonyl chloride
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Overview
Description
3-(Dimethylamino)piperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H15ClN2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)piperidine-1-carbonyl chloride typically involves the reaction of piperidine derivatives with chlorinating agents. One common method is the reaction of 3-(Dimethylamino)piperidine with phosgene (COCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety when handling hazardous reagents like phosgene. The use of automated systems also enhances the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)piperidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-(Dimethylamino)piperidine and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and alcohols, to form amides and esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts like triethylamine can be used to enhance the reaction rate.
Major Products Formed
Substituted Piperidines: Formed through nucleophilic substitution reactions.
Amides and Esters: Formed through condensation reactions with amines and alcohols.
Scientific Research Applications
3-(Dimethylamino)piperidine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)piperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is utilized in various synthetic transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-carbonyl chloride: A simpler derivative of piperidine with similar reactivity.
4-(Dimethylamino)piperidine-1-carbonyl chloride: A positional isomer with different reactivity and applications.
3-(Dimethylaminomethyl)piperidine-1-carbonyl chloride: A structurally related compound with an additional methyl group.
Uniqueness
3-(Dimethylamino)piperidine-1-carbonyl chloride is unique due to the presence of the dimethylamino group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical transformations.
Properties
Molecular Formula |
C8H15ClN2O |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
3-(dimethylamino)piperidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-10(2)7-4-3-5-11(6-7)8(9)12/h7H,3-6H2,1-2H3 |
InChI Key |
OBPZZTCIZAXLBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCN(C1)C(=O)Cl |
Origin of Product |
United States |
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